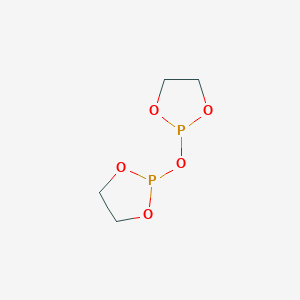

Diethylene pyrophosphite

Description

Scope and Significance of Diethylene Pyrophosphite in Contemporary Academic Inquiry

This compound, known systematically as 1,3,2-Dioxaphospholane, 2,2'-oxybis- (CAS Number: 3348-43-4), is a specific organophosphorus compound within the pyrophosphite family. dakenam.commolbase.comlookchem.comvulcanchem.com While not as extensively documented in academic literature as other commodity organophosphorus compounds, it holds significance as a functional molecule in the field of advanced materials science due to its specific chemical properties.

The compound is primarily synthesized through methods such as the controlled esterification of ethylene (B1197577) glycol with phosphorus trichloride (B1173362) or the condensation of phosphorous acid with ethylene glycol at high temperatures in an inert atmosphere. mdpi.com These methods require anhydrous conditions to prevent the hydrolysis of the reactive P-O-P pyrophosphite bridge. mdpi.com

The principal significance of this compound in contemporary research and industrial application lies in its use as a specialty additive for polymers. mdpi.com Its applications are centered in three main areas:

Polymer Stabilization: It can act as a scavenger for free radicals, which contributes to the stabilization of polymers like polyethylene. mdpi.com

Flame Retardancy: It is used as a flame retardant, particularly in polyesters. Its mechanism of action is believed to be in the condensed phase, where it promotes the formation of a protective char layer during combustion, insulating the underlying polymer from heat and oxygen. umons.ac.bemdpi.com

Catalysis: The phosphorus atoms in this compound can act as a bidentate ligand, forming stable complexes with transition metals. This allows it to be used as a ligand in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com

| Application Area | Mechanism of Action | Polymer System Example |

| Flame Retardancy | Promotes char formation, creating a protective barrier. umons.ac.bemdpi.com | Polyesters mdpi.com |

| Polymer Stabilization | Scavenges free radicals that initiate polymer degradation. mdpi.com | Polyethylene mdpi.com |

| Catalysis | Acts as a bidentate ligand for transition metals. mdpi.com | Used in cross-coupling reactions. mdpi.com |

| Property | Value / Description |

| CAS Number | 3348-43-4 dakenam.comvulcanchem.com |

| Molecular Formula | C₄H₈O₅P₂ molbase.comvulcanchem.com |

| Molecular Weight | 198.051 g/mol molbase.com |

| Appearance | Powder or liquid vulcanchem.com |

| ³¹P NMR Signal | δ = -5.2 ppm (P–O–P) mdpi.com |

| Key IR Absorptions | ν(P–O) = 980 cm⁻¹ mdpi.com |

Fundamental Principles of Pyrophosphite Reactivity

The reactivity of pyrophosphites, including this compound, is fundamentally dictated by the P(III)-O-P(III) phosphoanhydride bond. This functional group imparts a high degree of reactivity compared to its P(V) analogue, pyrophosphate. Research on diethyl pyrophosphite (also known as diethyl pyro-di-H-phosphonate) provides a clear illustration of these principles.

A defining characteristic of pyrophosphites is their susceptibility to hydrolysis. The hydrolysis of diethyl pyrophosphite is so rapid that its rate is difficult to measure by standard NMR techniques at neutral pH. This high reactivity makes pyrophosphites effective phosphorylating agents, capable of transferring a phosphite (B83602) group to a nucleophile.

The rate and pathway of hydrolysis are highly dependent on pH, which controls the ionization state of the molecule.

Hydrolytic Instability: Pyrophosphites (PP(III)) are significantly more reactive towards hydrolysis than pyrophosphates (PP(V)) across all pH levels. In strongly basic solutions (e.g., 0.1 M NaOH), pyrophosphite can be up to 10¹⁰-fold more reactive than pyrophosphate.

Acid and Base Catalysis: The hydrolysis of related phosphonate (B1237965) diesters, which are products of pyrophosphite hydrolysis, is catalyzed by both acid and hydroxide (B78521) ions. For example, diethyl-H-phosphonate undergoes hydrolysis with a second-order rate constant (k₋) of 81.3 M⁻¹ s⁻¹ under hydroxide-ion catalysis.

Influence of Charge: The reactivity is strongly influenced by the negative charge on the molecule. The hydrolysis of the ethyl-H-phosphonate mono-anion is approximately 5 million times slower than its corresponding di-ester, a decrease attributed to the electrostatic repulsion of the negatively charged hydroxide nucleophile.

This inherent reactivity makes pyrophosphites useful as synthetic intermediates but also necessitates careful handling, typically under anhydrous conditions, to prevent premature decomposition. mdpi.com The thermal stability of this compound is also limited, with decomposition occurring at temperatures above 250°C. mdpi.com

Structure

3D Structure

Properties

CAS No. |

3348-43-4 |

|---|---|

Molecular Formula |

C4H8O5P2 |

Molecular Weight |

198.05 g/mol |

IUPAC Name |

2-(1,3,2-dioxaphospholan-2-yloxy)-1,3,2-dioxaphospholane |

InChI |

InChI=1S/C4H8O5P2/c1-2-6-10(5-1)9-11-7-3-4-8-11/h1-4H2 |

InChI Key |

SQCIFBZKLLGBFA-UHFFFAOYSA-N |

Canonical SMILES |

C1COP(O1)OP2OCCO2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes for Diethylene Pyrophosphite and its Derivatives

The creation of phosphite (B83602) esters from diols like diethylene glycol and phosphorus sources such as phosphorus trichloride (B1173362) (PCl3) is a foundational method in organophosphorus chemistry. priyamstudycentre.comwikipedia.org These reactions can lead to a variety of products, including cyclic phosphites and more complex polymeric structures. rug.nlrsc.org

Esterification of phosphonic acids has been shown to be highly dependent on reaction conditions, with temperature playing a crucial role in determining the final product. For instance, selective mono- or diesterification can be achieved by carefully controlling the temperature, which influences the reaction pathway and the stability of intermediates like pyrophosphonates. mdpi.com The use of orthoesters, such as triethyl orthoacetate, has been identified as an effective reagent and solvent system for these transformations. mdpi.com

Transesterification represents another key strategy, allowing for the exchange of alcohol groups on a phosphorus center. wikipedia.org This method is particularly useful for creating complex or unsymmetrical phosphite esters. Catalytic approaches, often employing zinc complexes, have been developed to facilitate the selective and efficient synthesis of phosphite diesters from readily available phosphorylating reagents and different alcohols. nih.gov Such catalytic systems offer high functional group tolerance and operate under mild conditions. nih.gov For instance, diphenyl H-phosphonate can be used in transesterification reactions with diols at elevated temperatures to form polyphosphoesters. mdpi.com

Interactive Table: Comparison of Esterification Methodologies

| Method | Reagents/Catalysts | Key Features | Product Selectivity |

|---|---|---|---|

| Direct Esterification | Phosphonic Acid, Triethyl Orthoacetate | Temperature-dependent selectivity. mdpi.com | Mono- or Di-esters |

| Catalytic Transesterification | Diphenyl H-phosphonate, Zinc(II) catalysts | High efficiency, mild conditions, good functional group tolerance. nih.gov | Unsymmetrical phosphite diesters |

| Alcoholysis of PCl₃ | PCl₃, Alcohol, Amine Base | Base is used to neutralize HCl and drive the reaction to completion. wikipedia.orgwikipedia.org | Trialkyl phosphites |

In reactions involving phosphorus halides like PCl₃, the use of an acid acceptor, typically a tertiary amine base, is critical. wikipedia.orgwikipedia.org The base neutralizes the hydrochloric acid (HCl) byproduct, preventing it from reacting with the desired phosphite ester product, which could otherwise lead to dealkylation and the formation of undesired byproducts. wikipedia.orgwikipedia.org

The choice of solvent is also paramount in directing the reaction outcome. Solvents can influence the solubility of reactants and intermediates, as well as the reaction rate and equilibrium position. For polycondensation reactions involving phosphoric acid and glycols, solvents like 1,4-dioxane (B91453) can be used to create a homogeneous solution initially, while heterogeneous conditions in hydrocarbon solvents can be employed to remove water azeotropically and drive the reaction forward. rug.nl

Achieving stereochemical control is a significant challenge in phosphorus chemistry. For substrates possessing chiral centers, synthetic methods that preserve or control the stereochemistry are highly valuable. It has been demonstrated that the intramolecular cyclization of diols using trimethyl phosphate (B84403) and a base can proceed with retention of stereochemistry at a chiral secondary hydroxy group. rsc.org In other systems, such as gold-catalyzed enyne cycloisomerization, the choice of ligand (e.g., phosphite vs. phosphine (B1218219) oxide) can dramatically influence the enantioselectivity of the reaction, highlighting the subtle electronic and steric effects that govern stereochemical outcomes. acs.org The conversion of alcohols to alkyl chlorides using PCl₃ involves a first step that proceeds with good stereochemical retention, but subsequent steps can be less controlled. wikipedia.org

Mechanistic Investigations of Formation Reactions

Understanding the mechanisms of phosphite ester formation is essential for optimizing reaction conditions and controlling product distribution. This involves identifying key intermediates and studying the kinetics of the reaction steps.

The reaction of PCl₃ with alcohols is believed to proceed through the stepwise formation of alkoxyphosphorodichloridite and dialkoxyphosphorochloridite intermediates. wikipedia.org In the synthesis of phosphonic acid esters, pyrophosphonates have been identified as stable and detectable intermediates, particularly at higher temperatures. mdpi.com The formation of these intermediates can be monitored using techniques like ³¹P NMR spectroscopy. mdpi.com In mechanochemical studies of phosphate esters, nucleophilic substitution reactions are observed to proceed with the formation of new P-O-P bonds, leading to polyphosphate chains. nih.gov

Interactive Table: Key Intermediates in Phosphite Synthesis

| Reaction Type | Intermediate Species | Detection Method | Reference |

|---|---|---|---|

| Esterification of Phosphonic Acid | Pyrophosphonate | ³¹P NMR Spectroscopy | mdpi.com |

| Alcoholysis of PCl₃ | Alkoxyphosphorodichloridite | Inferred from reaction pathway | wikipedia.org |

| Mechanochemical Decomposition | Dialkylphosphate anion/radical | Molecular Dynamics (MD) Simulations | nih.gov |

Kinetic studies provide quantitative insight into reaction rates and mechanisms. For the polycondensation of phosphoric acid with ethylene (B1197577) glycol, the progress of the reaction can be followed by monitoring changes in the concentrations of reactants and products over time using NMR spectroscopy. rug.nl In catalytic reactions, kinetic studies can help elucidate the role of the catalyst and optimize reaction conditions. For example, kinetic investigations of the coupling of CO₂ and epoxides to form cyclic carbonates have been used to determine the activation energies for different catalysts, providing a basis for comparing their efficiency. researchgate.net The rate of decomposition of phosphate esters under mechanochemical stress has been shown to be dependent on the structure of the alkyl groups, with esters forming more stable carbocations decomposing faster. nih.gov

This compound as a Reagent in Organic Synthesis

The reactivity of this compound is centered around the phosphorus(III) centers, which can act as both nucleophiles and electrophiles. This dual reactivity, however, is largely discussed in the context of pyrophosphites in general, with a notable lack of specific documented applications for this compound itself in the derivatization of complex molecules.

Applications in the Derivatization of Complex Organic Molecules

While pyrophosphites have been explored as coupling reagents in peptide synthesis, specific examples detailing the use of this compound for the derivatization of complex organic molecules are not prevalent in the reviewed literature. The general principle of using phosphite reagents for coupling reactions involves the activation of a carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by an amine to form an amide bond. For instance, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) have been widely used for this purpose, often in conjunction with additives to enhance reaction rates and suppress side reactions. However, the application of this compound in this capacity remains an area with limited specific examples.

Disproportionation Phenomena in Pyrophosphite-Mediated Syntheses

Disproportionation is a type of redox reaction where a species of an intermediate oxidation state is converted into two different species, one with a higher and one with a lower oxidation state. nih.gov For phosphorus compounds, this is a known phenomenon. For example, phosphorous acid can disproportionate upon heating to yield phosphoric acid and phosphine. nih.gov

In the context of pyrophosphites, which contain phosphorus in the +3 oxidation state, disproportionation reactions can occur, particularly under thermal stress. These reactions can lead to the formation of P(V) species, such as phosphates, and P(0) or other lower oxidation state phosphorus compounds. Such phenomena can be a limiting factor in synthetic applications where the integrity of the P(III) center is crucial for the desired reactivity. Studies on sodium phosphite and hypophosphite have shown that these compounds undergo disproportionation at elevated temperatures, yielding products like phosphine and various phosphates. chemicalbook.com While these studies provide a model for the potential disproportionation of pyrophosphites, specific investigations into the disproportionation of this compound and its impact on synthetic outcomes are not extensively documented.

Hydrolytic Reactivity and Stability Profiles

The stability of this compound, like other phosphites, is significantly influenced by its susceptibility to hydrolysis. This process involves the cleavage of the P-O-P bond or the ester linkages by water.

Comparative Analysis of Pyrophosphite Hydrolysis Kinetics

The hydrolysis of pyrophosphites (PP(III)) is generally much faster than that of their pyrophosphate (PP(V)) counterparts across a wide pH range. rsc.org A study comparing the hydrolytic reactivities of pyrophosphite and pyrophosphate showed that PP(III) is approximately 10^10-fold more reactive than PP(V) in a 0.1 M sodium hydroxide (B78521) solution. rsc.org This heightened reactivity is attributed to the different ionic species present at various pH levels and their intrinsic reactivities.

The rate of hydrolysis for cyclic phosphites is also influenced by ring size. Generally, five-membered cyclic phosphates are significantly more labile to hydrolysis than six-membered rings. While specific kinetic data for the seven-membered this compound ring is scarce, the principles governing the stability of cyclic esters suggest that ring strain and the stereoelectronic effects of the diethylene glycol backbone would play a crucial role in its hydrolysis rate compared to smaller or acyclic analogues.

Influence of pH and Environmental Factors on Hydrolytic Pathways

The rate of hydrolysis of pyrophosphites is highly dependent on the pH of the medium. The pH-rate profile for pyrophosphite hydrolysis is complex, reflecting the various protonated and deprotonated species present in solution. rsc.org At very low pH, the fully protonated acid form is subject to hydrolysis. As the pH increases, the dominant species becomes the dianion (PP(III)²⁻), which is still reactive towards water. rsc.org A notable feature of pyrophosphite hydrolysis is the observation of a hydroxide-ion-catalyzed reaction at high pH, a pathway not significantly observed for pyrophosphates. rsc.org

The general trend for the hydrolysis of pyrophosphite (PP(III)) across different pH values at 25°C is illustrated in the table below, derived from published pH-rate profiles.

| pH | Relative Rate of Hydrolysis of Pyrophosphite (PP(III)) |

| 1 | High |

| 3 | Moderate |

| 5 | Low |

| 7 | Low |

| 9 | Increasing |

| 11 | High |

| 13 | Very High |

This table provides a qualitative representation based on the general shape of the pH-rate profile for pyrophosphite hydrolysis. Actual rates would be dependent on specific concentrations and temperatures.

Environmental factors such as the presence of metal ions can also influence hydrolysis rates. While there is no strong observable binding of Mg²⁺ to the pyrophosphite dianion, a modest increase in the rate of hydrolysis in the presence of magnesium ions has been reported. rsc.org

Strategies for Enhancing Hydrolytic Resistance

Several strategies can be employed to improve the hydrolytic stability of phosphite compounds. One common approach is the introduction of sterically bulky substituents around the phosphorus center. These bulky groups can physically hinder the approach of water molecules, thereby slowing the rate of hydrolysis. For example, ortho-substituted aryl phosphites, particularly those with tert-butyl groups, have shown enhanced hydrolytic stability.

Coordination to a metal center can also stabilize a phosphite ligand against hydrolysis. This stabilization is attributed to changes in the electronic structure and steric protection provided by the metal complex.

Catalytic Applications and Mechanistic Studies

Diethylene Pyrophosphite in Homogeneous Catalysis

In the realm of homogeneous catalysis, the ligand coordinated to the metal center plays a pivotal role in determining the catalyst's activity, selectivity, and stability. This compound, as a chelating diphosphite ligand, can significantly modulate the properties of transition metal complexes.

Role as a Ligand in Transition Metal Catalysis

This compound serves as a bidentate P,P-donor ligand, coordinating to a transition metal center through its two phosphorus atoms. The formation of a chelate ring with the metal can enhance the stability of the catalytic species. The specific structure of the this compound ligand, with its defined bite angle and electronic characteristics, is crucial in directing the course of catalytic transformations. alfachemic.comwikipedia.org

The electronic properties of phosphite (B83602) ligands, including this compound, are characterized by their σ-donor and π-acceptor capabilities. researchgate.netmanchester.ac.uk Phosphites are generally considered to be less basic (weaker σ-donors) and stronger π-acceptors than their phosphine (B1218219) counterparts. This is due to the presence of electronegative oxygen atoms, which withdraw electron density from the phosphorus atom and lower the energy of the P-O σ* orbitals, making them more available for π-backbonding from the metal center. wikipedia.org

The electronic nature of the pyrophosphite ligand directly influences the electron density at the metal center. This, in turn, affects the binding of other substrates (e.g., olefins, carbon monoxide) and the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. The π-acidity of phosphite ligands can be quantified using parameters like the Tolman Electronic Parameter (TEP), which is derived from the CO stretching frequencies in [Ni(CO)3L] complexes. A higher ν(CO) value indicates a less electron-donating (more π-accepting) ligand. manchester.ac.uknih.gov

Table 1: Tolman Electronic Parameters (TEP) for Selected Phosphite Ligands

| Ligand (L) | TEP (ν(CO), cm⁻¹) |

|---|---|

| P(O-p-C₆H₄OMe)₃ | 2073.3 |

| P(OEt)₃ | 2076.3 |

| P(OPh)₃ | 2085.3 |

| P(OCH₂CF₃)₃ | 2093.5 |

| P(O-p-C₆H₄CF₃)₃ | 2095.4 |

Data sourced from studies on various phosphite ligands and are illustrative of the electronic effects within this class of compounds.

The steric and electronic properties of diphosphite ligands like this compound have a profound impact on the selectivity (chemo-, regio-, and enantioselectivity) and efficiency of catalytic reactions. One of the most studied applications of diphosphite ligands is in rhodium-catalyzed hydroformylation, the industrial process for converting alkenes to aldehydes. acs.orgillinois.edunih.gov

In hydroformylation, the regioselectivity (the ratio of linear to branched aldehydes) is strongly influenced by the ligand's bite angle and steric bulk. capes.gov.br Large bite angles, for instance, tend to favor the formation of the linear aldehyde by promoting a diequatorial arrangement of the phosphite ligands in the trigonal bipyramidal transition state, which minimizes steric interactions. The electronic properties also play a role; more π-accepting ligands can lead to higher reaction rates by facilitating CO dissociation from the metal center. acs.org

While specific data for this compound in hydroformylation is scarce, studies on other diphosphite ligands provide valuable insights. For instance, ligands from the BOBPHOS family have demonstrated unusual selectivity for branched aldehydes from unbiased alkenes. acs.org The performance of various diphosphite ligands in the rhodium-catalyzed hydroformylation of propene is summarized in Table 2.

Table 2: Performance of Selected Diphosphite Ligands in Propene Hydroformylation

| Ligand | Temperature (°C) | Pressure (bar) | n:iso Ratio | TOF (h⁻¹) |

|---|---|---|---|---|

| Ligand A | 100 | 20 | 0.8 | >500 |

| Ligand B | 80 | 20 | 1.1 | >20000 |

| Ligand C | 90 | 20 | 0.74 | 75 |

This table presents illustrative data from studies on different bis-phosphonite and bis-phosphoramidite ligands to show the effect of ligand structure on catalytic performance in hydroformylation. nih.gov "n:iso" refers to the ratio of n-butanal to isobutanal, and TOF is the turnover frequency.

In asymmetric catalysis, chiral diphosphite ligands are employed to induce enantioselectivity. The rigid backbone of many diphosphite ligands provides a well-defined chiral environment around the metal center, which is essential for differentiating between the prochiral faces of a substrate. acs.org

Photochemical Catalysis Mediated by this compound Complexes

The use of light to drive catalytic reactions has emerged as a powerful tool in modern chemistry. While specific examples of this compound complexes in photochemical catalysis are not documented in the available literature, the general principles of photocatalysis involving phosphine and phosphite ligands can be discussed. researchgate.netrsc.org

In a typical photocatalytic cycle involving a transition metal complex, the absorption of a photon promotes the complex to an electronically excited state. This excited state can then participate in energy transfer or electron transfer processes with a substrate or a sacrificial agent. researchgate.net The nature of the ligands coordinated to the metal center can significantly influence the properties of the excited state, such as its lifetime and redox potentials.

Phosphite ligands, due to their π-accepting nature, can stabilize lower oxidation states of the metal and influence the energy levels of the metal-to-ligand charge transfer (MLCT) excited states. The specific electronic properties of a pyrophosphite ligand would therefore be expected to modulate the photophysical properties of its metal complexes.

Phosphine and phosphite ligands have been utilized in photocatalytic systems for both hydrogenation and oxidation reactions. For instance, some systems employ a photosensitizer that, upon excitation, initiates an electron transfer cascade leading to the activation of a catalyst for hydrogenation. researchgate.netrsc.org In some cases, the phosphine ligand itself can be directly involved in the photocatalytic cycle. researchhub.com

Similarly, photocatalytic oxidation reactions can be mediated by metal complexes. The excited state of the catalyst can act as a powerful oxidant or reductant, enabling the transformation of various substrates. The choice of ligand can affect the stability of the catalyst under oxidative conditions and influence the reaction pathway. researchgate.net While there are no specific reports on this compound in these reactions, its potential can be inferred from the broader context of phosphite ligands in photocatalysis.

Heterogeneous Catalysis Involving this compound Derivatives

The transformation of homogeneous catalysts into heterogeneous systems is a important goal in green and sustainable chemistry. nih.gov Immobilizing a catalyst on a solid support offers significant advantages, including simplified separation of the catalyst from the reaction products, potential for catalyst recycling and reuse, and suitability for continuous-flow reactor systems. nih.govresearchgate.net For organophosphorus compounds like this compound, heterogenization provides a pathway to enhance their practical utility and economic viability. nih.gov

Derivatives of this compound can be immobilized on various solid supports, a process known as heterogenization. researchgate.net Common supports are chosen for their high surface area, mechanical and thermal stability, and chemical inertness. researchgate.net These include inorganic materials like silica (B1680970) and alumina, as well as organic polymers such as polystyrene. nih.govresearchgate.net The phosphite ligand can be attached to the support through covalent bonds, requiring functionalization of either the ligand or the support to create a reactive linkage.

While direct studies detailing the performance of immobilized this compound are not extensively documented in publicly available literature, the principles are well-established from research on other organophosphorus ligands. nih.govresearchgate.net For example, research on the immobilization of chiral phosphoric acids has demonstrated robust catalyst stability and reusability over multiple runs in both batch and continuous-flow processes. nih.gov In one study, a catalyst was reused for 10 batch runs and operated for 19 hours in a flow system without losing its high enantioselectivity. nih.gov

Furthermore, studies on the treatment of organophosphate waste have shown that pyrophosphate structures can be effectively immobilized on the surface of bimetallic oxides. nih.gov In a process inspired by chemical looping combustion, organophosphate esters were degraded, and the resulting phosphorus species were stabilized as inorganic metaphosphate, phosphate (B84403), and pyrophosphate on an iron-manganese bimetallic oxide, achieving nearly 100% phosphorus immobilization efficiency. nih.gov This indicates that the pyrophosphite core structure is compatible with stable immobilization on oxide surfaces.

The table below outlines potential supports and linkage strategies that could be applied to create heterogeneous catalysts from this compound derivatives, based on established chemical principles.

| Support Material | Linkage Strategy | Potential Catalytic Application | Advantages of Heterogenization |

| **Silica (SiO₂) ** | Covalent bonding via silane (B1218182) coupling agents | Hydroformylation, Hydrogenation | High thermal/mechanical stability, tunable pore structure. researchgate.net |

| Polystyrene | Copolymerization of a vinyl-functionalized ligand | Asymmetric synthesis, Coupling reactions | Versatile functionalization, proven in flow chemistry. nih.gov |

| Alumina (Al₂O₃) | Direct adsorption or covalent linkage | Acid-catalyzed reactions | High surface area, Lewis acidic sites. nih.gov |

| Metal Oxides | Formation of stable surface pyrophosphates | Oxidation, Waste remediation | High immobilization efficiency, stable P-species formation. nih.gov |

Theoretical Studies of Catalytic Mechanisms

Computational chemistry provides indispensable tools for understanding the intricate mechanisms of catalytic reactions at an atomic level. mdpi.com For catalysts involving phosphite ligands like this compound, theoretical studies can elucidate reaction pathways, predict the stability of intermediates, and explain observed selectivity. These methods complement experimental work by providing insights into transient species that are difficult to observe directly. mdpi.comnih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) has become the most popular quantum chemical method for studying the electronic and molecular structures of coordination and organometallic complexes. nih.gov It offers a balance between computational cost and accuracy, making it suitable for the large systems often required to model a full catalytic cycle. mdpi.comnih.gov

In the context of a hypothetical catalytic reaction involving a transition metal complex of a this compound derivative, DFT can be used to:

Determine Geometric Structures: Optimize the 3D structures of reactants, intermediates, transition states, and products.

Calculate Reaction Energetics: Compute the free energies of each step in a proposed catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. This allows for the identification of the rate-determining step.

Analyze Electronic Properties: Investigate how the electronic properties of the pyrophosphite ligand (e.g., its π-acceptor strength) influence the reactivity of the metal center. alfachemic.com

Predict Spectroscopic Data: Calculate parameters that can be compared with experimental data (e.g., NMR shifts, vibrational frequencies) to validate the computational model. mdpi.com

DFT studies have successfully supported the additive nature of ligand contributions to the properties of metal complexes and have been used to predict how ligand modifications will impact reactivity. nih.gov For example, calculations on a series of iron complexes showed a linear increase in pKₐ with the stepwise replacement of CO ligands with more electron-donating phosphines, a trend supported by DFT calculations of protonation free energies. nih.gov

The following table illustrates the type of data that a DFT study would generate to predict the mechanism for a generic cross-coupling reaction catalyzed by a metal complex (M) with a this compound ligand (L).

| Catalytic Step | Species | Calculated ΔG (kcal/mol) | Key Finding |

| Oxidative Addition | L-M + R-X → (R)(X)M-L | -15.2 | Thermodynamically favorable initial step. |

| Transmetalation | (R)(X)M-L + R'-M' → (R)(R')M-L + X-M' | +5.5 | Slightly endergonic but accessible. |

| Reductive Elimination | (R)(R')M-L → R-R' + L-M | -25.0 | Irreversible, product-forming step; drives the cycle. |

| Transition State 1 | [R--M(X)--L]‡ | +18.7 (Rate-determining) | High energy barrier for oxidative addition. |

| Transition State 2 | [R--M(R')--L]‡ | +12.1 | Lower barrier for reductive elimination. |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for catalytic cross-coupling reactions. It does not represent experimental data for this compound.

Polymer Science and Materials Applications: Advanced Research Directions

The Integration of Diethylene Pyrophosphite into Polymer Structures: Exploring Advanced Research Frontiers

The unique chemical structure of this compound, featuring a reactive pyrophosphite linkage, presents intriguing possibilities for its direct integration into polymer chains. This section explores the prospective avenues for creating novel polymer architectures through the use of this compound.

Novel Polymerization Mechanisms: The Role of Pyrophosphites

While specific studies detailing polymerization initiated or modified directly by this compound are not abundant in publicly available literature, the chemistry of analogous phosphorus compounds provides a strong basis for inferring potential mechanisms. The pyrophosphite group can theoretically participate in or influence polymerization processes in several ways. One plausible route is through ring-opening polymerization (ROP). Cyclic phosphorus compounds, such as cyclophosphates and cyclophosphonates, are known to undergo ROP to form linear polyphosphoesters. It is conceivable that under appropriate catalytic conditions, the cyclic structure of this compound could be opened to yield a poly(this compound) chain.

Furthermore, the pyrophosphite moiety could act as a modifying agent in existing polymerization systems. Its presence could influence the kinetics of polymerization, potentially acting as a Lewis acid catalyst or a chain transfer agent, thereby affecting the molecular weight and architecture of the resulting polymer. Research into the synthesis of polyphosphoesters and polyphosphonates often involves the use of various phosphorus-containing monomers and catalysts, highlighting the broad scope for developing new polymerization strategies. acs.orgrsc.org

Tailoring Material Properties Through Copolymerization

A significant area of exploration lies in the copolymerization of this compound with other monomers. By incorporating this compound units into the backbone of various polymers, it is possible to tailor the final material's properties. For instance, copolymerization with traditional monomers like epoxides, lactones, or vinyl compounds could yield polymers with a unique combination of characteristics.

The introduction of the pyrophosphite group can impart specific functionalities. For example, the phosphorus content would be expected to enhance flame retardancy, a topic that will be discussed in detail later in this article. Additionally, the presence of these groups could improve adhesion to certain substrates, alter the thermal stability, and modify the mechanical properties of the host polymer. The development of copolymers containing phosphorus has been a successful strategy for creating materials with a wide range of applications, from biomedical devices to high-performance engineering plastics. acs.orgnih.gov

Unraveling the Structure of Pyrophosphite-Containing Polymers

The structural elucidation of polymers containing this compound units is crucial for understanding their properties and performance. A combination of advanced analytical techniques would be necessary to fully characterize these novel materials.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 31P NMR, would be instrumental in confirming the incorporation of the pyrophosphite monomer into the polymer chain and determining the nature of the linkages formed. Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) would be employed to determine the molecular weight and molecular weight distribution of the polymers. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) would provide information on the functional groups present in the polymer. For a more in-depth analysis of the polymer's thermal behavior, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be utilized.

Enhancing Polymeric Materials: this compound as a Modifier

Beyond its potential as a monomer, this compound can be utilized as an additive to modify the properties of existing polymers. Its most significant and widely studied application in this context is as a flame retardant.

Advanced Investigations into Flame Retardancy Mechanisms

Organophosphorus compounds are well-established as effective flame retardants for a wide variety of polymeric materials. nih.govresearchgate.netnih.govflameretardants-online.comdntb.gov.uanih.govresearchgate.netrsc.orgresearchgate.netmdpi.com They offer a halogen-free alternative to traditional flame retardants, which are facing increasing environmental and health concerns. The flame-retardant action of phosphorus compounds can occur in either the condensed phase (the solid polymer) or the gas phase (the flame), or a combination of both. nih.govflameretardants-online.com

The general mechanism of phosphorus-based flame retardancy involves the compound decomposing upon heating to form phosphoric or polyphosphoric acid. flameretardants-online.com This acid then acts as a catalyst in the dehydration of the polymer, leading to the formation of a protective layer of char on the material's surface. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatile compounds that fuel the fire. nih.govresearchgate.net

The following table presents representative data on the flame retardant performance of a generic organophosphorus flame retardant in a polymer matrix, illustrating the typical improvements observed.

| Property | Neat Polymer | Polymer + Organophosphorus FR |

| Limiting Oxygen Index (LOI), % | 21 | 28-35 |

| UL-94 Rating | V-2 / Fails | V-0 |

| Peak Heat Release Rate (pHRR), kW/m² | 450 | 250 |

| Total Heat Release (THR), MJ/m² | 90 | 60 |

| Char Yield at 600 °C, % | < 5 | 20-40 |

Note: This table provides illustrative data for a typical organophosphorus flame retardant and is not specific to this compound due to a lack of publicly available, specific data.

Condensed Phase Mechanisms: The Science of Char Formation and Intumescence

The efficacy of this compound as a flame retardant is expected to be primarily rooted in its ability to promote char formation in the condensed phase. nih.govresearchgate.net Upon thermal decomposition, the pyrophosphite would hydrolyze and rearrange to form polyphosphoric acids. These acids are powerful dehydrating agents that promote the cross-linking and carbonization of the polymer chains.

This process leads to the formation of a stable, insulating char layer. A key aspect of this protective layer is its potential for intumescence , which is the process of swelling to form a thick, porous, and multicellular char. nih.gov This intumescent char is a highly effective thermal barrier, significantly hindering heat transfer to the unburnt polymer and restricting the diffusion of flammable gases to the flame front. The development of intumescent systems is a major focus in the field of flame retardancy. nih.govappflameretardant.com

The chemical reactions involved in char formation are complex and depend on the specific polymer matrix. However, the fundamental role of the phosphorus acid is to alter the degradation pathway of the polymer, favoring the formation of a carbonaceous residue over flammable volatile products. The structure and integrity of the char are critical to its effectiveness as a fire barrier.

Gas Phase Mechanisms: Radical Scavenging and Dilution Effects

Phosphorus-based flame retardants, such as this compound, can operate through gas-phase mechanisms to inhibit combustion. During the pyrolysis of the polymer, the phosphorus compound decomposes and releases volatile, phosphorus-containing species into the flame. These species actively participate in the combustion chemistry, primarily through radical scavenging. nih.govnih.gov Highly reactive radicals, such as H• and OH•, are essential for propagating the exothermic reactions in a flame. The phosphorus-containing fragments, particularly phosphorus oxides (PO•) and related radicals, catalytically interrupt these chain reactions, effectively quenching the flame. researchgate.net This flame inhibition is a highly efficient gas-phase mechanism that reduces the combustion efficiency. nih.gov

In addition to radical trapping, a dilution effect contributes to flame retardancy. The thermal decomposition of the flame retardant releases non-combustible gases. nih.govresearchgate.net These gases dilute the concentration of flammable volatiles released by the decomposing polymer and also reduce the oxygen concentration in the immediate vicinity of the flame, further hindering the combustion process. nih.govresearchgate.net This reduction in fuel and oxygen availability slows the rate of heat release and helps to extinguish the flame.

Synergistic Interactions with Co-Flame Retardants

The efficacy of this compound as a flame retardant can be significantly enhanced through synergistic interactions with other flame-retardant additives. Synergism occurs when the combined effect of two or more components is greater than the sum of their individual effects. researchgate.net

One of the most effective synergistic combinations involves expandable graphite (B72142) (EG). nih.gov When heated, EG expands to form a voluminous, worm-like char structure that acts as a physical barrier to heat and mass transfer. mdpi.commdpi.com While effective, this char can sometimes lack mechanical stability. Phosphorus compounds can promote the formation of a glassy polyphosphoric acid layer that acts as a "glue," binding the expanded graphite flakes together and increasing the coherence and stability of the protective char layer. mdpi.comresearchgate.net

Nitrogen-containing compounds, such as melamine (B1676169) polyphosphate (MPP), also exhibit strong synergy with phosphorus flame retardants. researchgate.net The phosphorus-nitrogen (P-N) combination can enhance the phosphorylation of the polymer, leading to increased and more stable char formation. researchgate.net Furthermore, the nitrogen compounds can release non-flammable gases like ammonia, contributing to the dilution effect in the gas phase. researchgate.net

Mineral fillers like nanosilica and layered double hydroxides (LDHs) can also act as synergists. researchgate.netulster.ac.uk These fillers can reinforce the char layer, improve its insulating properties, and act as a physical barrier, preventing the release of flammable gases and the dripping of molten polymer. researchgate.netulster.ac.uk

| Co-Flame Retardant | Synergistic Mechanism | Outcome | Source(s) |

| Expandable Graphite (EG) | Phosphorus compounds form polyphosphoric acid, which acts as a binder for the expanded graphite char. | Increased mechanical stability and integrity of the protective char barrier. | mdpi.comresearchgate.net |

| Melamine Polyphosphate (MPP) | P-N combination enhances charring through increased phosphorylation and releases non-flammable gases. | Improved condensed-phase action (charring) and gas-phase action (dilution). | researchgate.netresearchgate.net |

| Nanosilica (nano-SiO2) | Acts as a char reinforcer, increasing the compactness and strength of the char layer. | Enhanced barrier effect against heat and flammable volatiles. | researchgate.net |

| Layered Double Hydroxides (LDHs) | Release of water vapor (dilution effect) and formation of a stable mixed-metal oxide char. | Improved char formation and reduced heat release. | researchgate.netulster.ac.uk |

Influence of Phosphorus Oxidation State on Flame Retardant Efficacy

The flame-retardant mechanism of organophosphorus compounds is critically dependent on the oxidation state of the phosphorus atom. researchgate.netbohrium.com A systematic relationship exists where lower oxidation states favor gas-phase activity, while higher oxidation states promote condensed-phase mechanisms. nih.govresearchgate.net

Compounds with phosphorus in a lower oxidation state, such as phosphites (P(III)) and phosphinates, tend to have a more pronounced effect in the gas phase. nih.govnih.gov Upon decomposition, they are more likely to generate volatile phosphorus-containing radicals that are effective in flame inhibition. researchgate.net Conversely, compounds with phosphorus in a higher oxidation state, such as phosphates (P(V)), primarily act in the condensed phase. nih.govmdpi.com They decompose to form phosphoric and polyphosphoric acids, which are powerful dehydrating agents that promote the formation of a protective, insulating char layer on the polymer surface. nih.govresearchgate.net

The flame inhibition effect is strongest for compounds with the lowest oxidation state and diminishes as the oxidation state increases, becoming negligible for phosphates. nih.gov In contrast, the char-promoting effect is most significant for phosphates and decreases with the oxidation state. nih.govresearchgate.net This understanding allows for the selection of a specific phosphorus compound to target a desired flame-retardant mechanism. For instance, diethyl phosphite (B83602) (DEP), a phosphonate (B1237965) with P(+III), has been shown to provide excellent flame-retardant properties through efficient char formation. nih.govmdpi.com

| Phosphorus Oxidation State | Primary Mechanism | Release of Volatile P-Species | Char Formation | Flame Inhibition Efficacy |

| Low (e.g., Phosphine (B1218219) Oxide) | Gas Phase | High | Low | High |

| Intermediate (e.g., Phosphite) | Mixed Gas/Condensed Phase | Moderate | Moderate | Moderate |

| High (e.g., Phosphate) | Condensed Phase | Low / Negligible | High | Low / Negligible |

This table is a generalized representation based on findings from sources nih.gov, researchgate.net, and nih.gov.

Antioxidant Mechanisms in Polymer Stabilization

Radical Scavenging Pathways and Oxidative Degradation Mitigation

Beyond flame retardancy, phosphites like this compound are crucial additives for polymer stabilization, acting as secondary antioxidants. The oxidative degradation of polymers, known as autoxidation, is a radical chain reaction initiated by heat, light, or shear forces. researchgate.net This process leads to the formation of alkyl radicals on the polymer backbone, which react with oxygen to form peroxy radicals (ROO•). researchgate.net These peroxy radicals can abstract hydrogen from the polymer to form hydroperoxides (ROOH) and another alkyl radical, propagating the degradation cycle. researchgate.net

Hydroperoxides are particularly detrimental as they are unstable and decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which significantly accelerate polymer degradation. researchgate.net this compound functions by interrupting this cycle at a critical stage. It acts as a hydroperoxide decomposer, converting unstable hydroperoxides into stable, non-radical alcohol products. researchgate.net By eliminating hydroperoxides, it prevents the formation of further aggressive radicals, effectively mitigating the progression of oxidative degradation and protecting the polymer's molecular structure. researchgate.netresearchgate.net

Enhancement of Polymer Lifetime and Performance Under Oxidative Stress

The primary function of an antioxidant is to slow down the aging processes that occur in a polymer during processing and its service life. researchgate.net By mitigating oxidative degradation, this compound plays a vital role in preserving the physical and chemical properties of the polymer. The chain scission and cross-linking reactions caused by oxidation lead to undesirable changes such as embrittlement, discoloration, and loss of mechanical strength.

Spectroscopic and Advanced Analytical Characterization

Elucidation of Molecular Structure and Conformation

The precise architecture and spatial arrangement of atoms within diethylene pyrophosphite are primarily determined through NMR and vibrational spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Techniques (e.g., ³¹P MAS NMR)

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful, non-destructive tool for probing the chemical environment of phosphorus atoms within a molecule. For pyrophosphates, including this compound, ³¹P NMR provides critical information on the connectivity and electronic structure of the phosphorus centers.

In a typical analysis, the chemical shifts (δ) in the ³¹P NMR spectrum are indicative of the oxidation state and coordination of the phosphorus atoms. The presence of the P-O-P linkage in the pyrophosphite moiety gives rise to characteristic signals. While specific data for this compound is not widely published, related organophosphate compounds show distinct spectral features. For instance, the hydrolysis and condensation reactions of organophosphates can be monitored by observing the appearance and disappearance of signals corresponding to different phosphate (B84403) species, such as orthophosphate, pyrophosphate, and larger polyphosphates.

Advanced solid-state NMR techniques, such as ³¹P Magic Angle Spinning (MAS) NMR, are particularly useful for analyzing the compound in its solid form, providing insights into the molecular structure and packing in the crystalline state.

Table 1: Representative ³¹P NMR Data for Related Phosphate Species

| Compound/Species | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Orthophosphate | ~0 | Singlet | - | Reference for comparison |

| Pyrophosphate | -5 to -15 | Varies | Varies | Dependent on pH and counter-ions |

| Polyphosphates | -20 to -30 | Varies | Varies | Chain-length dependent |

Note: This table provides general ranges for related compounds due to the limited availability of specific data for this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a detailed fingerprint of the functional groups present.

FTIR Spectroscopy: In the FTIR spectrum of a pyrophosphite, characteristic absorption bands are expected for the P-O-C, P=O, and P-O-P linkages. The stretching and bending vibrations of these bonds occur at specific frequencies, allowing for their identification. For example, the P-O-C stretching vibrations are typically observed in the region of 800-1100 cm⁻¹, while the P=O stretching vibration gives a strong absorption band around 1200-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and can be advantageous for observing the P-O-P symmetric stretch, which may be weak in the FTIR spectrum. The depolymerization of glass networks by the addition of certain oxides has been studied using Raman spectroscopy, where changes in the concentration of pyrophosphate units can be monitored.

Table 2: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| P-O-C Stretch | 800 - 1100 | FTIR, Raman |

| P=O Stretch | 1200 - 1300 | FTIR |

| P-O-P Asymmetric Stretch | 900 - 980 | FTIR |

| P-O-P Symmetric Stretch | 720 - 780 | Raman |

| C-H Stretch (ethylene) | 2850 - 3000 | FTIR, Raman |

| CH₂ Bend (ethylene) | 1400 - 1480 | FTIR, Raman |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Investigation of Electronic Properties and Interactions

The electronic characteristics of this compound can be explored using UV-Vis and Resonance Raman spectroscopy, which provide information on electronic transitions and their coupling with vibrational modes.

UV-Vis Spectroscopy for Electronic State Probing

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. For a compound like this compound, which lacks extensive chromophores, the primary absorptions are expected to occur in the deep UV region, associated with σ → σ* and n → σ* transitions within the phosphate and ether linkages. While specific UV-Vis data for this compound is scarce, studies on related systems can provide insights. For example, the interaction of pyrophosphate-containing molecules with metal ions can lead to shifts in the absorption spectra, indicating complex formation.

Resonance Raman Spectroscopy for Electronic Structure-Vibration Coupling

Resonance Raman spectroscopy is a powerful technique that can selectively enhance the Raman signals of vibrational modes that are coupled to an electronic transition. By tuning the excitation laser wavelength to coincide with an electronic absorption band, a significant increase in the intensity of specific Raman peaks is observed. This phenomenon allows for the detailed study of the geometry changes that occur upon electronic excitation. For pyrophosphite complexes, this technique could be employed to study charge-transfer transitions and the nature of metal-ligand bonding if the compound is part of a coordination complex.

Thermal Analysis Techniques for Mechanistic Insights

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the decomposition and thermal stability of materials. In a TGA experiment, the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere.

For this compound, TGA would reveal the temperatures at which the compound begins to decompose and the nature of the decomposition process (e.g., single-step or multi-step). The resulting data can be used to determine the thermal stability of the compound and to infer the composition of the residue, if any. The decomposition of organic phosphates often proceeds through the cleavage of the P-O-C bonds and can be influenced by the presence of other substances.

Thermogravimetric Analysis (TGA) in Decomposition Studies

Thermogravimetric Analysis (TGA) is a cornerstone technique for understanding the thermal decomposition behavior of materials. By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA reveals the onset of degradation, the stages of decomposition, and the amount of residual char.

No specific TGA data for this compound is publicly available in the reviewed scientific literature. Research on related organophosphorus compounds often indicates that the phosphorus-oxygen backbone plays a significant role in promoting char formation at elevated temperatures. This char layer acts as a physical barrier, insulating the underlying material from the heat source and reducing the release of flammable volatiles.

Cone Calorimetry Testing (CCT) for Combustion Behavior Analysis

Cone Calorimetry Testing (CCT) is a bench-scale method used to evaluate the fire behavior of materials under well-controlled conditions. It provides a wealth of data, including the heat release rate (HRR), time to ignition (TTI), mass loss rate (MLR), and smoke production. These parameters are essential for assessing the fire hazard of a material.

Specific cone calorimetry data for this compound could not be located in the available scientific literature. In the context of flame retardants, phosphorus-containing compounds like pyrophosphites are known to exhibit gas-phase and condensed-phase mechanisms. In the gas phase, they can release phosphorus-containing radicals that quench the high-energy radicals responsible for flame propagation. In the condensed phase, they promote the formation of a protective char layer, which limits the fuel supply to the flame and reduces heat release.

Morphological and Surface Characterization

The morphology of a material and its residues after thermal stress provides crucial information about its mechanism of action, particularly for applications like flame retardancy. Techniques such as Scanning Electron Microscopy (SEM) are vital for these investigations.

Scanning Electron Microscopy (SEM) for Char Residue Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnifications. In the study of flame retardants, SEM analysis of the char residue formed after combustion provides insights into the integrity, structure, and effectiveness of the char layer.

While no specific SEM images of char residue from this compound were found, studies on similar phosphorus-based flame retardants often reveal the formation of a cohesive and intumescent char. This expanded, multicellular char structure is highly effective at insulating the underlying material and preventing further combustion.

Advanced Microscopy Techniques for Material Interfaces

Advanced microscopy techniques, such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM), can provide even greater detail about the dispersion of additives within a polymer matrix and the nature of the interfaces between different material phases. This is critical for understanding how an additive like this compound interacts with a host material.

There is no available information in the scientific literature regarding the use of advanced microscopy techniques to study the material interfaces of this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT), are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic makeup.

A computational study would analyze the molecular orbitals of diethylene pyrophosphite, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are fundamental to understanding the molecule's reactivity, indicating where it might act as an electron donor or acceptor. The analysis would also detail the nature of the P-O-P pyrophosphite linkage and the bonding within the dioxaphospholane rings.

From the electronic structure calculations, various parameters that predict reactivity and stability can be derived. These include the HOMO-LUMO energy gap, which is an indicator of chemical stability, and calculated electrostatic potential maps, which reveal electron-rich and electron-poor regions susceptible to electrophilic or nucleophilic attack. Theoretical calculations could also predict thermodynamic properties such as the heat of formation, providing a measure of the molecule's intrinsic stability.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could be employed to understand how molecules interact with each other in a condensed phase (liquid or solid). These simulations would track the trajectories of a large ensemble of molecules, governed by a force field that approximates the inter- and intramolecular forces. The results would shed light on properties like density, viscosity, and the local structure of the substance, including how the flexible dioxaphospholane rings and the pyrophosphite bridge influence packing and intermolecular forces.

Mechanistic Pathways and Energy Landscapes

Theoretical chemistry is a critical tool for mapping out the step-by-step pathways of chemical reactions, such as hydrolysis or thermal decomposition, which are known to be relevant for pyrophosphites.

For a potential reaction, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate. nih.gov Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism. nih.gov For instance, in the hydrolysis of this compound, calculations would identify the structure of the activated complex as a water molecule attacks one of the phosphorus centers.

Based on the energetics of the reactants, products, and the transition state, as described by Transition State Theory (TST), it is possible to calculate theoretical reaction rate constants. nih.gov These calculations provide a quantitative prediction of how fast a reaction will proceed under given conditions. Such a study on this compound would help in predicting its shelf-life and its reactivity profile in various chemical environments without the need for extensive, and sometimes hazardous, experimental work.

Future Research Directions and Interdisciplinary Perspectives

Integration of Diethylene Pyrophosphite Chemistry in Sustainable Technologies

The potential for integrating this compound into sustainable technologies is an area ripe for investigation. Research into analogous organophosphorus compounds, such as polyphosphoric acids and various phosphinates, has demonstrated their efficacy as halogen-free flame retardants in a variety of polymers. chemicalbook.comchemicalbook.comresearchgate.net This suggests a promising avenue for this compound in the development of fire-safe materials that are also more environmentally benign than their halogenated counterparts.

Future research could focus on:

Biodegradable Polymers: Investigating the compatibility and flame-retardant efficiency of this compound in biodegradable polymers like polylactic acid (PLA). This could lead to fully sustainable and safe materials for applications in electronics, textiles, and packaging.

Circular Economy: Exploring the recovery and reuse of this compound from end-of-life products, contributing to a circular economy model for functional additives.

Green Synthesis Routes: Developing environmentally friendly synthesis methods for this compound, minimizing the use of hazardous reagents and solvents.

Advanced Functional Materials Design

The design of advanced functional materials could significantly benefit from the unique properties that phosphorus-containing compounds can impart. The phosphorus-oxygen-phosphorus linkage in this compound suggests its potential as a versatile building block or additive in material design.

Key research areas for exploration include:

Polymer Modification: The reactive nature of pyrophosphites could be harnessed for the chemical modification of polymer backbones. This could lead to the creation of polymers with enhanced thermal stability, improved adhesion, and tailored mechanical properties.

Surface Functionalization: Investigating the ability of this compound to functionalize the surface of materials, thereby altering their surface energy, reactivity, and compatibility with other materials. This could have implications for coatings, adhesives, and composite materials.

Energy Storage: While a nascent concept for this specific compound, the broader class of organophosphates is being explored in energy storage applications. Research could probe the potential of this compound or its derivatives as electrolyte additives or electrode coatings in batteries to enhance performance and safety.

Cross-Disciplinary Research Synergies

The multifaceted nature of organophosphorus chemistry inherently lends itself to cross-disciplinary research. The exploration of this compound could foster collaborations between various scientific fields.

Potential synergistic research includes:

Materials Science and Environmental Science: A collaborative approach is essential to not only develop effective and functional materials incorporating this compound but also to thoroughly assess their environmental fate and impact. Understanding the degradation pathways and potential ecotoxicity would be crucial for its acceptance as a sustainable material.

Computational Chemistry and Experimental Synthesis: Computational modeling can predict the properties and reactivity of this compound, guiding experimental efforts towards the most promising applications. This synergy can accelerate the discovery and optimization of new materials.

Agricultural Science: Some organophosphorus compounds have been utilized as pesticides. wikipedia.orgbritannica.comwikipedia.orgnih.gov While a departure from sustainable materials, investigating the potential biological activity of this compound could open up entirely different avenues of research, though this would require rigorous toxicological and environmental assessment.

A summary of potential research directions is presented in the table below:

| Research Area | Focus | Potential Impact |

| Sustainable Technologies | Halogen-free flame retardancy in biodegradable polymers. | Development of environmentally friendly and safe materials. |

| Circular economy approaches for additive recovery. | Reduced waste and resource depletion. | |

| Advanced Functional Materials | Polymer backbone modification for enhanced properties. | Creation of high-performance polymers for specialized applications. |

| Surface functionalization for improved material compatibility. | Advanced coatings, adhesives, and composites. | |

| Cross-Disciplinary Synergies | Collaboration between materials and environmental science. | Holistic understanding of material lifecycle and impact. |

| Integration of computational and experimental chemistry. | Accelerated discovery and optimization of new materials. |

Q & A

Q. What are the established synthetic routes for Diethylene pyrophosphite, and how do reaction conditions influence yield?

this compound synthesis typically involves condensation reactions between diethylene glycol and phosphorous acid derivatives under controlled acidic conditions. Key variables include temperature (optimized between 80–120°C), stoichiometric ratios of reactants, and catalyst selection (e.g., HCl or PCl₃). Yield optimization requires real-time monitoring via <sup>31</sup>P NMR to track intermediate formation . Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity product.

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation employs:

- <sup>1</sup>H and <sup>31</sup>P NMR : To identify proton environments and phosphorus bonding patterns.

- Mass spectrometry (HRMS) : For molecular ion validation and fragmentation analysis.

- FT-IR spectroscopy : To detect P-O-C and P=O functional groups. Cross-validation with X-ray crystallography (if single crystals are obtainable) provides definitive structural data .

Q. How can researchers detect trace impurities in this compound samples?

High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) is recommended for non-UV-active impurities. For phosphorylated byproducts, ion-pair chromatography with tandem mass spectrometry (MS/MS) enhances sensitivity .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s stability under varying pH and temperature conditions?

Stability studies should involve:

- pH-dependent degradation kinetics : Use buffered solutions (pH 2–12) with periodic sampling for HPLC analysis.

- Thermogravimetric analysis (TGA) : To assess thermal decomposition thresholds.

- Computational modeling (DFT) : To predict hydrolysis pathways and reactive intermediates. Contradictory data on hydrolytic stability (e.g., rapid degradation at pH < 4 vs. stability in neutral conditions) may arise from solvent polarity effects or trace metal catalysis, necessitating controlled replicate experiments .

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in phosphorylation reactions?

Discrepancies often stem from:

- Substrate specificity : Test diverse substrates (e.g., alcohols, amines) under standardized conditions.

- Reaction milieu : Compare anhydrous vs. aqueous systems using <sup>31</sup>P NMR to track phosphoryl transfer efficiency.

- Meta-analysis : Conduct a systematic review of existing literature, prioritizing studies with rigorous controls (e.g., inert atmosphere, purified reagents) .

Q. What role does this compound play in prebiotic chemistry, and how can its relevance be tested experimentally?

Hypothesized roles (e.g., energy storage akin to pyrophosphite ) require:

- Abiogenesis simulations : Replicate early Earth conditions (e.g., hydrothermal vents, UV irradiation) to assess phosphorylation of adenosine or ribose.

- Isotopic labeling : Use <sup>18</sup>O-labeled water to trace phosphate incorporation into biomolecules.

- Comparative studies : Benchmark against other phosphorylating agents (e.g., trimetaphosphate) to evaluate selectivity .

Methodological Frameworks

Q. How to design a study investigating this compound’s interaction with biological macromolecules?

Apply the PICOT framework :

- Population : Specific enzymes (e.g., kinases) or nucleic acids.

- Intervention : this compound concentration gradients.

- Comparison : ATP or inorganic pyrophosphate controls.

- Outcome : Binding affinity (via ITC) or catalytic inhibition (kinetic assays).

- Time : Real-time monitoring (stopped-flow spectroscopy) .

Q. What strategies mitigate risks when handling this compound in laboratory settings?

Follow hazard-specific protocols :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Waste disposal : Neutralize acidic byproducts before aqueous disposal .

Data Analysis and Reporting

Q. How should researchers address variability in this compound’s spectroscopic data across studies?

Standardize protocols for:

Q. What statistical approaches are robust for analyzing dose-response relationships in toxicological studies?

Use non-linear regression models (e.g., Hill equation) to fit EC₅₀ values. For low-dose effects, apply benchmark dose (BMD) modeling with Akaike’s information criterion (AIC) for model selection. Cross-validate with bootstrap resampling to assess uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.